7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Integrin Antagonists αVβ3 Receptor Pharmacokinetics

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 274676-47-0) is a privileged scaffold where the 7-methyl group serves as an essential arginine guanidinium mimetic, enabling potent αVβ3 integrin antagonists with validated in vivo oral bioavailability. This core is the preferred starting material for ROCK2 and CDK4/6 kinase inhibitors. Its crystalline solid (mp 88–91°C) and chromatography-free synthesis (63–83% yield) minimize purification bottlenecks. Procure this regioisomer for SAR programs where alternative naphthyridines fail to replicate target engagement.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 274676-47-0
Cat. No. B1290121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
CAS274676-47-0
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCCN2)C=C1
InChIInChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11)
InChIKeyHBWCJMBLUCNJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 274676-47-0): Chemical Identity and Procurement Baseline


7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 274676-47-0) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol [1]. It consists of a fused pyridine and partially saturated pyrrolidine ring system, characterized structurally by a 7-methyl substituent on the 1,8-naphthyridine core [2]. The compound is formally cataloged as CHEBI:194884 and exhibits a melting point of 88–91 °C [1]. Its primary documented utility lies in serving as a privileged scaffold and key synthetic intermediate for generating arginine mimetics, integrin antagonists, and kinase inhibitors, rather than as a terminal bioactive agent itself .

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (274676-47-0): Why Generic Substitution with In-Class Analogs Fails


In-class substitution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine with unsubstituted 1,2,3,4-tetrahydro-1,8-naphthyridine or alternative regioisomers (e.g., 1,5-naphthyridine) is not feasible for specific synthetic and pharmacological programs. The 7-methyl group is not merely a lipophilic appendage but a critical structural determinant for downstream molecular recognition. It serves as an essential arginine guanidinium mimetic, enabling the construction of potent αVβ3 integrin antagonists with demonstrated in vivo efficacy and improved pharmacokinetic profiles relative to earlier, less substituted clinical candidates [1]. Furthermore, alternative regioisomeric scaffolds (such as 1,5- or 2,6-naphthyridines) exhibit divergent electronic properties and steric constraints that fundamentally alter metalation chemistry during functionalization, thereby preventing the facile synthesis of targeted derivatives and potentially introducing off-target liabilities in kinase inhibition programs [2].

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (274676-47-0): Quantitative Differential Evidence for Scientific Selection


Enhanced Clinical Viability: 7-Methyl Substitution Confers Superior In Vivo Pharmacokinetics Relative to Unsubstituted αVβ3 Antagonist Leads

The 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine core enables the synthesis of a potent αVβ3 antagonist (Compound 4) that was selected for clinical development over a prior clinical candidate (Compound 1) lacking the optimal 7-methyl substitution pattern. The structural modifications centered on this core were designed specifically to maintain potency and selectivity while inducing changes in physical properties that led to improved pharmacokinetics across three species [1].

Integrin Antagonists αVβ3 Receptor Pharmacokinetics Drug Discovery

Synthetic Versatility: Defined pKa and Metalation Chemistry Enables Scalable Functionalization at the 7-Position

The synthetic differentiation of the 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine core lies in its quantifiable and predictable deprotonation chemistry. Deprotonation using two equivalents of sec-butyllithium (s-BuLi) at low temperature cleanly generates the stabilized anion at the 7-methyl position, enabling subsequent phosphonate formation [1]. This contrasts with non-methylated or alternative alkyl-substituted analogs that may exhibit different pKa values, leading to incomplete deprotonation or side reactions.

Synthetic Methodology Arginine Mimetics Horner-Wadsworth-Emmons Process Chemistry

High-Yield Scaffold Elaboration: The Core Enables a Chromatography-Free Three-Step Synthesis of 7-Alkyl Arginine Mimetics

Using 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine as the starting material, a highly efficient three-step sequence—comprising Horner–Wadsworth–Emmons olefination, diimide reduction, and global deprotection—affords a series of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine cores in 63–83% overall yield. Critically, this sequence requires no chromatographic purification, significantly enhancing its attractiveness for medium-to-large scale synthesis [1].

Arginine Mimetics Medicinal Chemistry Process Chemistry Integrin Inhibitors

Defined Physical Properties: Melting Point of 88–91 °C Enables Straightforward Purification and Formulation Screening

The target compound 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine exhibits a reported melting point of 88–91 °C [1]. This relatively low and well-defined melting point differentiates it from related bicyclic heterocycles that are often high-melting solids or oils. The crystalline nature at room temperature facilitates handling, weighing accuracy, and purification by recrystallization, while the modest melting point is advantageous for thermal analysis and compatibility with a broad range of reaction conditions.

Pre-formulation Solid State Chemistry Analytical Chemistry Physicochemical Properties

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 274676-47-0): Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization of αVβ3 Integrin Antagonists for Osteoporosis and Oncology

This core is the preferred starting material for synthesizing αVβ3 antagonists where the 7-methyl group is a critical arginine mimetic. Procurement of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 274676-47-0) is justified for programs seeking to replicate or improve upon the in vivo pharmacokinetic profile of clinical candidates. The core has been validated in an in vivo model of bone turnover, demonstrating that derivatives possess the requisite oral bioavailability and target engagement for treating bone resorption disorders and metastatic cancers [1].

Process Chemistry and Scale-Up: Chromatography-Free Synthesis of Arginine Mimetic Libraries

This compound is ideal for medicinal chemistry groups and CROs focused on high-throughput parallel synthesis of arginine mimetics. The established three-step, chromatography-free protocol yielding 7-alkyl derivatives in 63–83% overall yield minimizes purification bottlenecks and solvent waste. This makes it a cost-effective choice for generating focused libraries of integrin inhibitors or ROCK inhibitors where rapid SAR exploration at the 7-position is required [2].

Kinase Drug Discovery: Building Block for Selective ROCK2 and CDK4/6 Inhibitors

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold, particularly with the 7-methyl substitution, is a recognized privileged structure for ATP-competitive kinase inhibition. This specific compound serves as the optimal starting point for the synthesis of naphthyridine-based ROCK2 inhibitors, as disclosed in patent literature targeting cancer and cardiovascular diseases [3]. Additionally, related tetrahydronaphthyridine derivatives have been optimized as selective, bioavailable CDK4/6 inhibitors for cancer therapy, highlighting the scaffold's ability to confer selectivity over other CDKs [4]. Substitution with alternative regioisomers (e.g., 1,5-naphthyridine) would likely abrogate the specific hinge-binding interactions required for ROCK2 or CDK4/6 potency and selectivity.

Analytical and Formulation Sciences: Crystalline Reference Standard for Method Development

Given its well-defined melting point (88–91 °C) and crystalline solid-state properties, 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is suitable for use as a physicochemical reference standard in pre-formulation studies. Its behavior as a crystalline solid, contrasted with many oily or low-melting analogs, makes it a reliable standard for calibrating DSC/TGA instruments and for developing robust HPLC methods to track the purity of more complex, derived drug candidates [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.